

(Z)-Rilpivirine-d4 chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Z)-Rilpivirine-d4

Cat. No.: B15580697

[Get Quote](#)

An In-depth Technical Guide on **(Z)-Rilpivirine-d4**: Chemical Properties and Structure

Introduction

(Z)-Rilpivirine-d4 is the deuterated Z-isomer of Rilpivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI). While the (E)-isomer of Rilpivirine is an approved antiretroviral drug for the treatment of HIV-1 infection, the (Z)-isomer is typically considered an impurity.^{[1][2]} ^[3] The deuterated form, **(Z)-Rilpivirine-d4**, serves as an important analytical standard for use in pharmacokinetic studies and for the accurate quantification of the (Z)-Rilpivirine isomer in bulk drug substances and pharmaceutical formulations, often employing techniques like ultra-high-performance liquid chromatography (UHPLC).

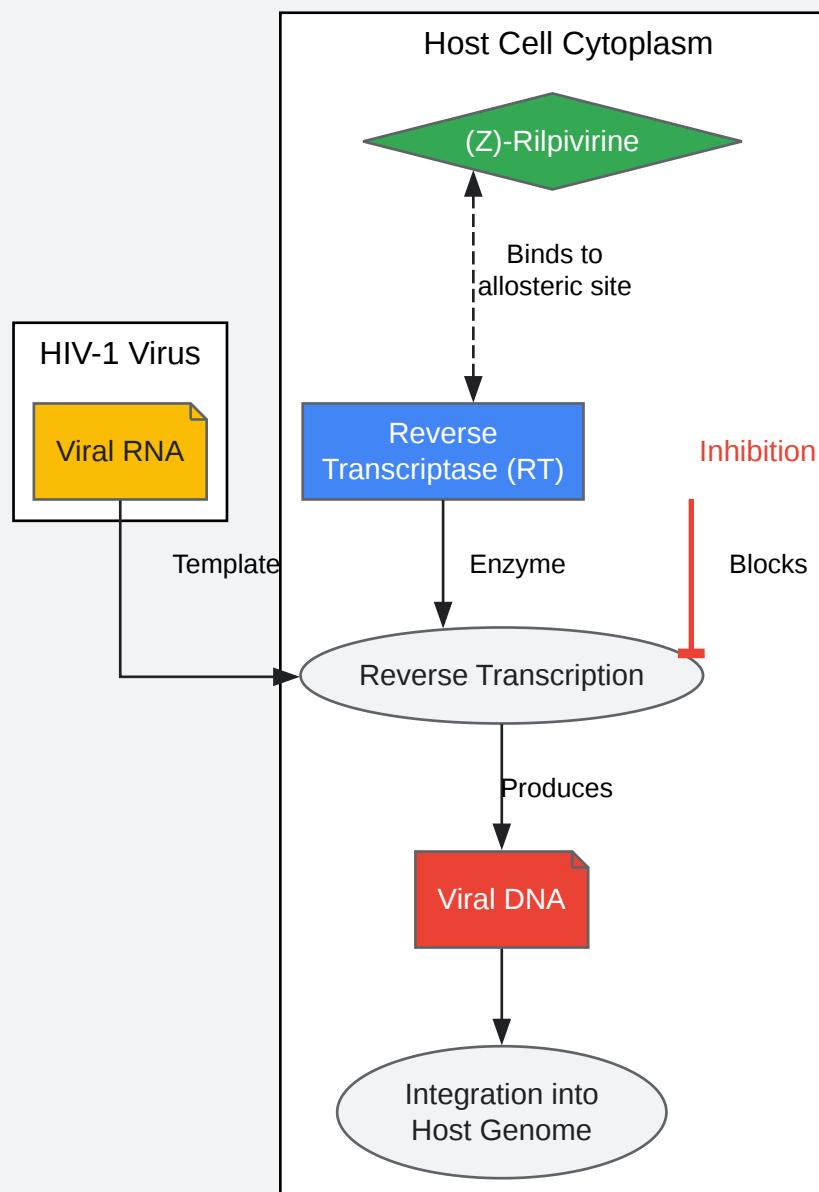
Chemical Properties and Structure

(Z)-Rilpivirine-d4 is a structural analogue of Rilpivirine, distinguished by the cis-configuration of the cyanoethenyl group and the presence of four deuterium atoms on one of the phenyl rings. This isotopic labeling makes it a suitable internal standard for mass spectrometry-based analytical methods.

Table 1: Chemical Properties of (Z)-Rilpivirine-d4

Property	Value	Source
Chemical Formula	C ₂₂ H ₁₄ D ₄ N ₆	[4]
Molecular Weight	370.44 g/mol	[4]
CAS Number	Not Available	[4]
Physical Appearance	White to yellow solid (for Rilpivirine-d6)	[5]
Solubility	Slightly soluble in DMSO and Ethyl Acetate (heated) (for Rilpivirine-d6)	[5]

Note: Physical appearance and solubility data are for a related deuterated compound, Rilpivirine-d6, and are likely similar for **(Z)-Rilpivirine-d4**.


Chemical Structure

The structure of **(Z)-Rilpivirine-d4** features a central pyrimidine ring connected to a deuterated 4-cyanophenyl group and a 4-((Z)-2-cyanoethyl)-2,6-dimethylphenyl group. The "Z" designation indicates that the higher priority substituents on either side of the carbon-carbon double bond of the ethenyl group are on the same side.

Mechanism of Action of Rilpivirine

Rilpivirine is a non-competitive inhibitor of HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication.[6][7] It binds to an allosteric hydrophobic pocket near the active site of the enzyme.[6] This binding induces a conformational change in the reverse transcriptase, which inhibits its function and blocks the conversion of viral RNA into DNA, thereby halting the viral replication cycle.[6][7] The flexibility of the Rilpivirine molecule allows it to adapt to the binding pocket, which contributes to its high potency and reduced susceptibility to resistance mutations compared to other NNRTIs.[8]

Mechanism of Action of Rilpivirine

[Click to download full resolution via product page](#)

Mechanism of Rilpivirine as an HIV-1 Reverse Transcriptase Inhibitor.

Experimental Protocols

Synthesis of (Z)-Rilpivirine

The synthesis of Rilpivirine typically involves the condensation of two key intermediates: (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile and 4-((4-chloropyrimidin-2-yl)amino)benzonitrile.^[2] ^[9] This reaction often yields a mixture of (E) and (Z) isomers. The (Z)-isomer is generally formed as a minor product.^[2] Forced degradation studies, such as through alkaline hydrolysis or photodegradation, can also lead to the formation of the (Z)-isomer from the (E)-isomer.^[4]^[10]

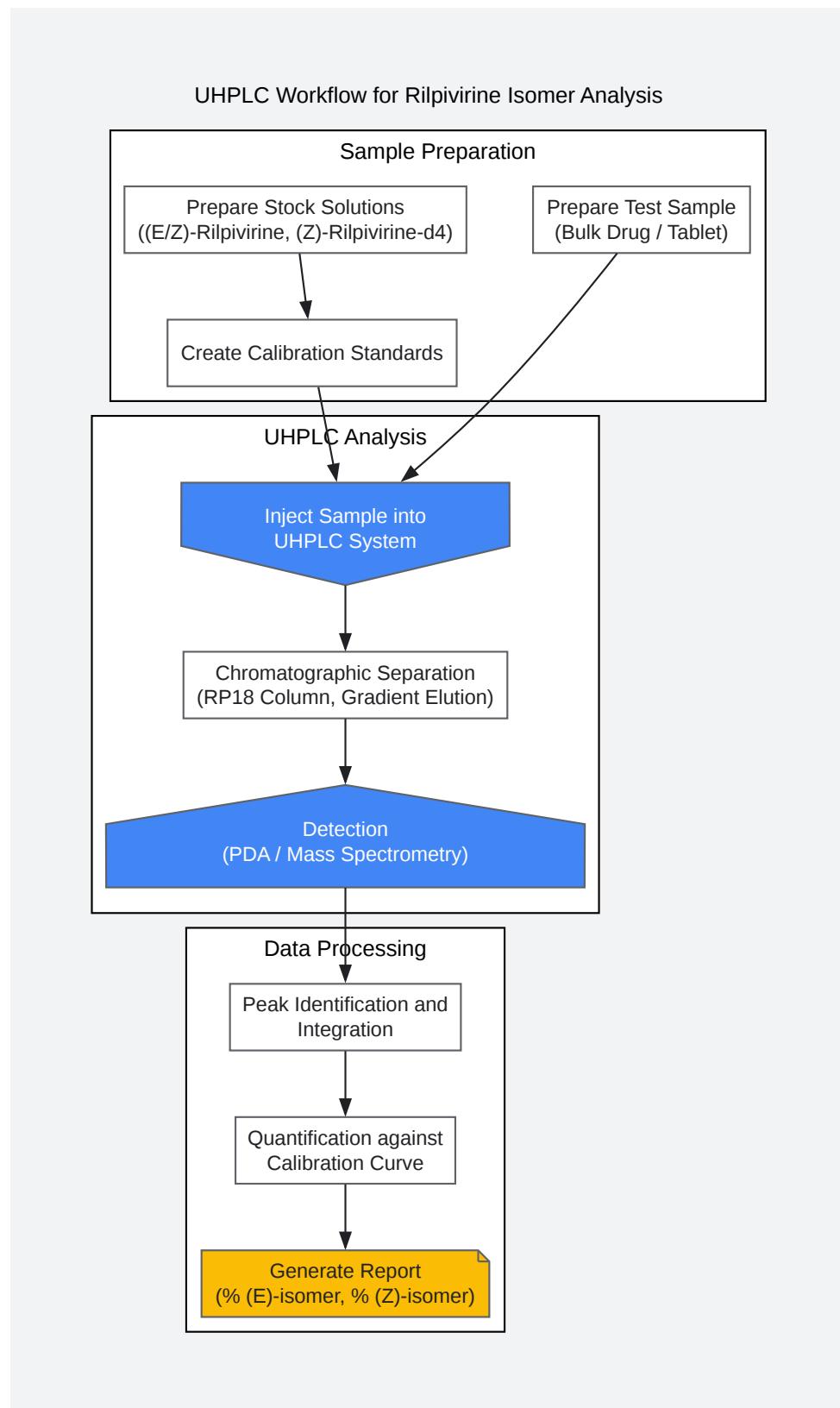
General Synthetic Step for Rilpivirine Isomers:

- Reaction Setup: A mixture of (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride and 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile is prepared in a suitable solvent, such as acetonitrile.
- Reaction Conditions: The reaction mixture is heated under reflux. Some methods have explored microwave irradiation to reduce the reaction time from many hours to around 90 minutes.^[9]
- Product Mixture: The reaction produces a mixture of (E)-Rilpivirine and (Z)-Rilpivirine. The proportion of the Z-isomer can vary depending on the reaction conditions.
- Purification: The isomers are then separated and purified using chromatographic techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Analytical Method for the Quantification of (E) and (Z) Isomers

A validated reversed-phase ultra-high-performance liquid chromatography (RP-UHPLC) method is crucial for the simultaneous separation and quantification of (E) and (Z)-Rilpivirine.^[4]

Table 2: UHPLC Method Parameters for Rilpivirine Isomer Separation


Parameter	Condition
Column	Waters Acquity ethylene bridged hybrid Shield RP18 (150 × 2.1 mm, 1.7 µm)
Column Temperature	35.0°C
Mobile Phase	Gradient elution of acetonitrile and 0.05% formic acid in 10 mM ammonium formate
Flow Rate	0.30 ml/min
Detection	Photo-diode array (PDA) detector and/or Mass Spectrometer

Source:[4][10]

Detailed Protocol for UHPLC Analysis:

- Standard and Sample Preparation:
 - Prepare a stock solution of **(Z)-Rilpivirine-d4** as an internal standard.
 - Prepare calibration standards containing known concentrations of (E)-Rilpivirine and (Z)-Rilpivirine.
 - Dissolve the bulk drug substance or tablet formulation in a suitable diluent to achieve a concentration within the calibration range.
- Chromatographic Run:
 - Equilibrate the UHPLC system with the initial mobile phase composition.
 - Inject the prepared sample onto the column.
 - Run the gradient elution program to separate the isomers and other related substances.
- Data Acquisition and Analysis:

- Monitor the eluent using a PDA detector at an appropriate wavelength and/or a mass spectrometer.
- Identify the peaks for (E)-Rilpivirine and (Z)-Rilpivirine based on their retention times compared to the standards.
- Quantify the amount of each isomer by integrating the peak areas and comparing them against the calibration curve.

[Click to download full resolution via product page](#)

Workflow for the analysis of Rilpivirine isomers using UHPLC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous quantification of (E) and (Z) isomers of rilpivirine and four degradation products in bulk and tablets by reversed-phase ultra-high-performance liquid chromatography and confirmation of all by molecular weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.usbio.net [cdn.usbio.net]
- 6. Rilpivirine - BioPharma Notes [biopharmanotes.com]
- 7. What is the mechanism of Rilpivirine Hydrochloride? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. The development of an effective synthetic route of rilpivirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [(Z)-Rilpivirine-d4 chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15580697#z-rilpivirine-d4-chemical-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com